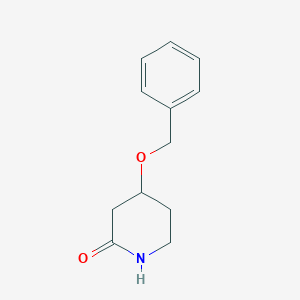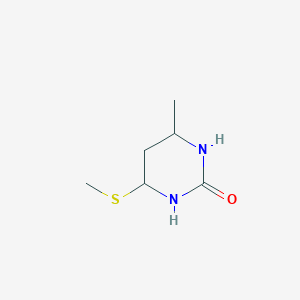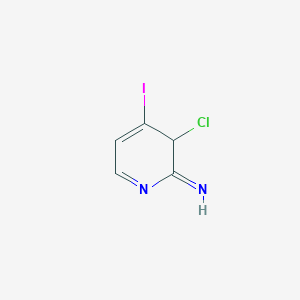
2-(3-Ethyloxetan-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethyloxetan-3-yl)acetic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is a carboxylic acid derivative featuring an oxetane ring, which is a four-membered cyclic ether
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of (3-ethyloxetan-3-yl)methanol with a suitable carboxylating agent under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(3-Ethyloxetan-3-yl)acetic acid may involve large-scale synthesis techniques that optimize the reaction conditions for cost-effectiveness and efficiency. This can include continuous flow reactors and advanced purification methods to achieve the desired product quality .
化学反应分析
Types of Reactions
2-(3-Ethyloxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The oxetane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction can produce alcohols or other reduced forms of the compound .
科学研究应用
2-(3-Ethyloxetan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 2-(3-Ethyloxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .
相似化合物的比较
Similar Compounds
2-(3-Methyloxetan-3-yl)acetic acid: Similar structure but with a methyl group instead of an ethyl group.
2-(3-Phenyloxetan-3-yl)acetic acid: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
2-(3-Ethyloxetan-3-yl)acetic acid is unique due to its ethyl-substituted oxetane ring, which imparts specific chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specialized materials and pharmaceuticals .
属性
IUPAC Name |
2-(3-ethyloxetan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-7(3-6(8)9)4-10-5-7/h2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPMBKNOJKDRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)
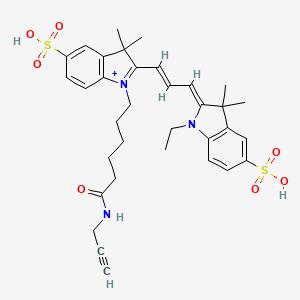
![Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-](/img/structure/B12358312.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-](/img/structure/B12358320.png)
![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B12358324.png)

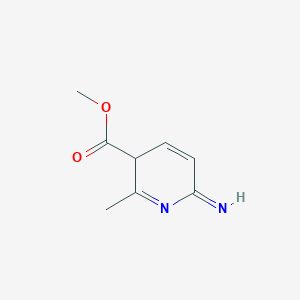
![(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid](/img/structure/B12358348.png)


![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B12358364.png)
